molecular formula C10H9N3OS B3285395 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one CAS No. 80334-62-9

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

Cat. No.: B3285395
CAS No.: 80334-62-9
M. Wt: 219.27 g/mol
InChI Key: LRTYHLWDHUAVCP-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one is a heterocyclic compound that features an imidazole ring fused to a thiadiazole ring The presence of both sulfur and nitrogen atoms within the ring system endows it with unique chemical properties and reactivity patterns

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reactions: : One common method involves the condensation of 2-phenylimidazole with thiourea in the presence of an oxidizing agent.

  • Cyclization Reactions: : Another approach is the cyclization of 2-phenyl-1,3-diaminopropane with thiosemicarbazide under acidic conditions.

Industrial Production Methods: : Large-scale production of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one typically involves optimized versions of these laboratory methods, with a focus on yield maximization, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide.

  • Reduction: : It can be reduced to form the corresponding thiol and amine derivatives.

  • Substitution: : Various nucleophiles can substitute the phenyl or imidazole rings under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Organometallic reagents like Grignard reagents or organolithiums.

Major Products Formed: : The main products from these reactions include substituted phenyl derivatives, imidazole derivatives, and various sulfur-containing heterocycles.

Scientific Research Applications

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one has significant potential across several domains:

  • Chemistry: : Utilized as a precursor in the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its role as an inhibitor of certain enzymes.

  • Medicine: : Explored for its potential antimicrobial, antifungal, and anticancer properties.

  • Industry: : Used in the development of novel materials with specific electrical or optical properties.

Mechanism of Action

The compound’s biological activity often arises from its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate interaction. The thiadiazole moiety often plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other heterocyclic compounds like 2-phenyl-1,3,4-thiadiazole or 2-phenylimidazole, 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one stands out due to its unique fused ring structure that confers distinct electronic and steric properties.

Similar Compounds

  • 2-Phenyl-1,3,4-thiadiazole

  • 2-Phenylimidazole

  • 2-Phenyl-1,2,4-triazole

This article should provide a comprehensive overview of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one

Properties

IUPAC Name

2-phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-10-12-7-6-11-9(12)15-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYHLWDHUAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 2
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 3
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 4
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 5
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 6
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

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